molecular formula C13H13BrO B14232865 2-[(2-Bromophenyl)methyl]cyclohex-3-en-1-one CAS No. 823809-66-1

2-[(2-Bromophenyl)methyl]cyclohex-3-en-1-one

Cat. No.: B14232865
CAS No.: 823809-66-1
M. Wt: 265.14 g/mol
InChI Key: RDGSQTCCZUNMPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Bromophenyl)methyl]cyclohex-3-en-1-one is an organic compound that features a bromophenyl group attached to a cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Bromophenyl)methyl]cyclohex-3-en-1-one can be achieved through several methods. One common approach involves the reaction of phenylpyruvic acid with a suitable enone under microwave-assisted conditions in an alkaline solution. This method can yield the desired product with high stereoselectivity . Another method involves the use of allyl-palladium catalysis for the α,β-dehydrogenation of ketones via their zinc enolates .

Industrial Production Methods

Industrial production of cyclohexenone derivatives, including this compound, often involves catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Bromophenyl)methyl]cyclohex-3-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-[(2-Bromophenyl)methyl]cyclohex-3-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl group can participate in various binding interactions with biological molecules, potentially inhibiting or activating specific enzymes or receptors. The cyclohexenone ring can undergo nucleophilic addition reactions, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Bromophenyl)methyl]cyclohex-3-en-1-one is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

823809-66-1

Molecular Formula

C13H13BrO

Molecular Weight

265.14 g/mol

IUPAC Name

2-[(2-bromophenyl)methyl]cyclohex-3-en-1-one

InChI

InChI=1S/C13H13BrO/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1-3,5-7,11H,4,8-9H2

InChI Key

RDGSQTCCZUNMPK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(C=C1)CC2=CC=CC=C2Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.